Home > Products > Building Blocks P7831 > Dehydroaripiprazole
Dehydroaripiprazole - 129722-25-4

Dehydroaripiprazole

Catalog Number: EVT-342278
CAS Number: 129722-25-4
Molecular Formula: C23H25Cl2N3O2
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydroaripiprazole is a major active metabolite of aripiprazole, an atypical antipsychotic drug. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily formed through the metabolic activity of the cytochrome P450 enzymes CYP2D6 and CYP3A4 in the liver. [, , , , , , , , , , , , , , , , , , , , , , , , ] Like aripiprazole, dehydroaripiprazole exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in understanding the pharmacokinetic and pharmacodynamic properties of aripiprazole and is a crucial factor in studying drug interactions and therapeutic drug monitoring. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic drug primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4. [, , , , , , , , , , , , , , , , , , , , , , ] It exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors. [, , ]

Relevance: Aripiprazole is the parent compound of dehydroaripiprazole, the target compound of this section. Dehydroaripiprazole is a major active metabolite of aripiprazole, formed primarily via CYP2D6-mediated metabolism. [, , , , , , , , , , , , , , , , , , , , , , ] Both compounds exhibit pharmacological activity, and many studies investigate their combined effects. [, , , , , , , , , , , , , , , , , , , , , , ]

7-[5-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]pentyloxy]-3,4-dihydro-2(1H)-quinolinone (OPC-14558)

Compound Description: OPC-14558 serves as an internal standard in some analytical methods developed for the simultaneous quantification of aripiprazole and dehydroaripiprazole in biological samples. []

Relevance: While not directly involved in the pharmacological actions of aripiprazole or dehydroaripiprazole, OPC-14558 is structurally similar to both compounds. Its use as an internal standard in analytical procedures highlights these structural similarities, which are essential for achieving accurate and reliable measurements of aripiprazole and dehydroaripiprazole concentrations. []

Other Atypical Antipsychotics

  • Risperidone [, , , , , , , ]
  • Paliperidone [, ]
  • Olanzapine [, , , , , ]
  • Ziprasidone [, ]
  • Quetiapine [, , , ]
  • Clozapine [, , , ]
  • Amisulpride [, ]
  • Asenapine []
  • Iloperidone []
  • Melperone []
  • Zotepine []

Relevance: These atypical antipsychotics share structural and pharmacological similarities with aripiprazole and dehydroaripiprazole. Studying them alongside the target compound helps understand the broader context of atypical antipsychotic metabolism, drug interactions, and therapeutic drug monitoring. [, , , , , , , ]

Drugs Affecting Aripiprazole and Dehydroaripiprazole Pharmacokinetics

CYP3A4 Inducers:

  • Carbamazepine: Significantly reduces plasma concentrations of aripiprazole and dehydroaripiprazole by inducing CYP3A4. [, , , ]

CYP2D6 Inhibitors:

  • Paroxetine: Significantly increases plasma concentrations of aripiprazole by inhibiting CYP2D6, with a minimal effect on dehydroaripiprazole. [, , ]
  • Fluoxetine: Significantly increases plasma concentrations of aripiprazole by inhibiting CYP2D6, with a minimal effect on dehydroaripiprazole. []

Other Interacting Drugs:

  • Escitalopram: Minimal effect on aripiprazole and dehydroaripiprazole concentrations, indicating a low risk of pharmacokinetic interaction. [, ]
  • Lithium: Increases aripiprazole concentrations but does not significantly affect dehydroaripiprazole levels. []
  • Alimemazine: Increases aripiprazole concentrations, though the mechanism of interaction is not explicitly discussed. []

Relevance: Understanding the potential interactions between these drugs and aripiprazole and dehydroaripiprazole is crucial for optimizing treatment regimens, minimizing adverse effects, and ensuring therapeutic efficacy. These interactions highlight the importance of considering comedication profiles when prescribing and monitoring aripiprazole therapy. [, , , , , , , , ]

Uracil

Compound Description: Uracil is an endogenous pyrimidine base catabolized by dihydropyrimidine dehydrogenase (DPD). [] Individuals with low or absent DPD activity are at increased risk of severe 5-fluorouracil (5-FU) toxicity. []

Relevance: While not structurally related to aripiprazole or dehydroaripiprazole, uracil is discussed in the context of therapeutic drug monitoring (TDM) using advanced laboratory techniques. This highlights the broader application of TDM in personalized medicine, encompassing various drug classes beyond antipsychotics. []

3,4-Dehydrocilostazol (dhCIL)

Compound Description: 3,4-Dehydrocilostazol (dhCIL) is the pharmacologically active primary metabolite of cilostazol, a medication used to treat peripheral artery disease. []

Relevance: Although structurally dissimilar to dehydroaripiprazole, dhCIL is mentioned alongside the target compound in a study investigating molecularly imprinted polymer-based electrochemical sensors for drug detection. The study highlights the potential of this technology for selectively determining both parent drugs and their active metabolites in biological samples. []

Overview

Dehydroaripiprazole is an active metabolite of aripiprazole, a second-generation antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This compound is formed through metabolic processes in the body and has garnered attention due to its pharmacological activity, which contributes to the therapeutic effects of aripiprazole. Understanding dehydroaripiprazole's properties, synthesis, and mechanisms can provide insights into its role in psychiatric treatments.

Source and Classification

Dehydroaripiprazole is classified as a psychoactive compound and is categorized under antipsychotic agents. It is a product of aripiprazole metabolism, specifically resulting from the dehydrogenation process that introduces a double bond in the quinolinone structure of aripiprazole .

Synthesis Analysis

Methods and Technical Details

The synthesis of dehydroaripiprazole can be achieved through various methods, primarily focusing on the metabolic conversion of aripiprazole. One notable approach involves the use of phase transfer catalysis, which allows for a commercially scalable process to produce dehydroaripiprazole efficiently . The synthesis typically begins with aripiprazole undergoing oxidative dehydrogenation, facilitated by enzymes such as cytochrome P450, leading to the formation of dehydroaripiprazole .

In laboratory settings, high-performance liquid chromatography (HPLC) methods are employed to analyze and quantify dehydroaripiprazole alongside aripiprazole in biological samples . These techniques ensure accurate measurement of concentrations and help in understanding the pharmacokinetics of both compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Dehydroaripiprazole undergoes various chemical reactions that are essential for its metabolism and pharmacological activity. The primary reaction involves the reversible conversion between aripiprazole and dehydroaripiprazole through oxidative processes mediated by cytochrome P450 enzymes. This enzymatic action not only facilitates the formation of dehydroaripiprazole but also influences its elimination half-life, which is approximately 95 hours compared to 75 hours for aripiprazole .

Additionally, dehydroaripiprazole can participate in further metabolic pathways, including hydroxylation and N-dealkylation, leading to various metabolites that may exhibit distinct pharmacological effects .

Mechanism of Action

Process and Data

The pharmacodynamic profile indicates that dehydroaripiprazole exists at concentrations approximately 40% of those observed for aripiprazole during chronic dosing, suggesting that it plays a significant role in sustaining the drug's therapeutic effects over time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dehydroaripiprazole exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: It is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

These properties are critical for determining appropriate formulations and delivery methods in pharmaceutical applications.

Applications

Scientific Uses

Dehydroaripiprazole has significant implications in clinical pharmacology due to its role as an active metabolite of aripiprazole. Research indicates that understanding its pharmacokinetics can enhance personalized medicine approaches in treating psychiatric disorders. Furthermore, analytical methods developed for detecting dehydroaripiprazole are instrumental in pharmacokinetic studies, helping clinicians monitor drug levels effectively during therapy .

Properties

CAS Number

129722-25-4

Product Name

Dehydroaripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Synonyms

dehydro-aripiprazole
dehydroaripiprazole

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.